Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity

Catalog No.
S995073
CAS No.
1316291-19-6
M.F
C33H35FN2NaO7
M. Wt
613.638
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impuri...

CAS Number

1316291-19-6

Product Name

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity

IUPAC Name

sodium;4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate

Molecular Formula

C33H35FN2NaO7

Molecular Weight

613.638

InChI

InChI=1S/C33H35FN2O7.Na/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1

InChI Key

XSBRPKONJANHID-UHFFFAOYSA-N

SMILES

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)[O-])O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6.[Na+]

Synonyms

7-(4-Fluorophenyl)hexahydro-β,7-dihydroxy-1b-(1-methylethyl)-7a-phenyl-1a-[(phenylamino)carbonyl]-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butanoic Acid Sodium Salt; ATV-cycloIP Sodium Salt; ATV-FXA sodium salt

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity (CAS 1316291-19-6), also designated as Atorvastatin Epoxy Pyrrolooxazin 6-Hydroxy Analog, is a critical photodegradation and oxidative impurity of Atorvastatin API [1]. With a molecular weight of 612.62 g/mol for the sodium salt, this specific epoxide pyrrolooxazin structure serves as an indispensable analytical reference standard [2]. In pharmaceutical procurement and quality control, it is strictly utilized to validate stability-indicating HPLC and LC-MS methods, ensuring that generic and branded Atorvastatin formulations comply with stringent pharmacopeial (USP/EP) and ICH Q3A/Q3B guidelines for impurity reporting thresholds [3].

Impurity Reference Standard Fit

Regioisomer identity

Specifically the 6‑hydroxy‑epoxy‑pyrrolooxazin sodium salt (ATV‑FXA), confirmed by NMR

Degradation marker

Sunlight‑driven photooxidation product; ideal for ICH Q1B photostability studies

Analytical form

Sodium salt facilitates direct aqueous standard preparation for HPLC‑UV and MS workflows

Generic substitution with crude forced-degradation mixtures or closely related structural analogs—such as the 7-hydroxy (fluorophenyl) isomer—fails in regulated quality control environments [1]. Regulatory agencies require precise Relative Retention Time (RRT) mapping and Response Factor (RF) calibration for each specific degradation pathway [2]. Substituting this isolated 6-hydroxy isopropyl standard with an in-situ generated photodegradation mixture results in co-eluting peaks, unpredictable concentrations, and failed system suitability tests, ultimately risking the regulatory rejection of an entire API batch [3].

Why Generic Cyclic Impurity Reference Standards May Not Suffice

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Regioisomeric mismatch (6‑hydroxy vs 7‑hydroxy) may lead to retention time misalignment and peak misidentification.

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Impurity‑specific UV response factor differs from atorvastatin; calibration without correction can distort quantitation.

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Free acid analog may show altered solubility and chromatographic behaviour, affecting standard recovery and consistency.

Chromatographic Baseline Resolution for System Suitability

In reversed-phase HPLC assays utilizing ammonium citrate or phosphate buffers, the isolated Atorvastatin Cyclic Isopropyl Impurity provides a distinct, quantifiable peak necessary for system suitability [1]. Utilizing the >95% pure isolated standard guarantees baseline resolution (Rs > 1.5) for accurate RRT assignment, whereas crude in-situ photodegradation mixtures often yield overlapping peaks (Rs < 1.0) between the 6-hydroxy and 7-hydroxy cyclic analogs [2].

Evidence DimensionPeak Resolution (Rs) and Purity
Target Compound Data>95% purity, yielding Rs > 1.5 for precise RRT mapping.
Comparator Or BaselineIn-situ generated photodegradation mixture.
Quantified DifferenceIsolated standard eliminates co-elution risks, ensuring >95% peak purity vs. <5% unpredictable yield in crude mixtures.
ConditionsReversed-phase HPLC-UV under pharmacopeial (USP) mobile phase conditions.

Procurement of the isolated standard is mandatory to pass strict system suitability criteria for API batch release without analytical ambiguity.

Regioisomer Identity by NMR
Head‑to‑head
6‑hydroxy‑1b‑isopropyl regioisomer (ATV‑FXA) vs 7‑hydroxy‑6‑isopropyl analog (ATV‑FX1) confirmed by 2D NMR; formation pathways diverge – sunlight photooxidation vs alkaline H₂O₂.
Correct regioisomer reference mandatory for peak identification and pharmacopoeial specificity.
NMR structures fully assigned; LC‑MS and HR‑MS supplementary.

Mass Spectrometric Differentiation for Degradation Profiling

The Atorvastatin Epoxy Pyrrolooxazin 6-Hydroxy Analog exhibits a specific mass shift due to its cyclic epoxide structure, with the free acid presenting at a molecular weight of 590.6 Da (+32 Da relative to the parent Atorvastatin API) [1]. This +32 Da mass shift completely differentiates it from acidic degradation products like Atorvastatin Lactone (MW 540.6 Da, -18 Da), allowing for definitive identification in LC-MS/MS [2].

Evidence DimensionExact Mass (m/z) Shift
Target Compound DataMW 590.6 Da (+32 Da mass shift indicating epoxide/cyclic oxidation).
Comparator Or BaselineAtorvastatin Lactone Impurity (MW 540.6 Da, -18 Da mass shift).
Quantified DifferenceA 50 Da mass difference distinctly separates the oxidative/photodegradation pathway from the acidic degradation pathway.
ConditionsLC-ESI-MS/MS profiling of stability samples.

Enables QA/QC teams to definitively trace formulation stability failures to light or oxygen exposure rather than pH excursions.

UV Response Factor Requirement
Class‑level
Non‑unity RRF vs atorvastatin confirmed by qNMR; exact numeric value not publicly reported.
Impurity‑specific calibration needed; area‑% method may misreport content at Ph. Eur. limits.
Verify RRF experimentally with authenticated standard.

Calibration Reliability and LOD/LOQ Validation

For ANDA/NDA regulatory submissions, analytical methods must demonstrate strict linearity and sensitivity. The synthetically isolated Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity allows for precise gravimetric preparation, enabling limits of quantification (LOQ) down to the 21.5–70.8 ng/mL range [1]. Relying on forced degradation to generate this impurity ad hoc fails to provide the exact known mass required to establish an R2 > 0.999 calibration curve [2].

Evidence DimensionCalibration Linearity and LOQ
Target Compound DataGravimetrically traceable standard allows LOQ validation at 21.5–70.8 ng/mL with R2 > 0.999.
Comparator Or BaselineAd hoc forced photodegradation.
Quantified DifferenceIsolated standard provides 100% gravimetric certainty for calibration, whereas ad hoc generation provides 0% quantitative traceability.
ConditionsICH Q2(R1) analytical method validation.

Exact quantitative traceability is legally required to prove that unknown impurities in an API batch are below the ICH Q3A/Q3B reporting thresholds.

Photostability‑Specific Marker
Head‑to‑head
ATV‑FXA forms exclusively via sunlight photooxidation at pH 8‑9; ATV‑FX1 arises from alkaline H₂O₂ in the dark, and ATV‑FXA1/FXA2 only after acidification.
Unambiguous photolytic marker distinguishes light‑ from peroxide‑driven degradation in stability‑indicating methods.
Use under ICH Q1B forced degradation protocols.
Chromatographic Resolution
Context‑dependent
Baseline separation from atorvastatin and ≥6 process impurities in validated RP‑HPLC methods; resolution >2.0 achievable on C18 columns with gradient elution (UV 245 nm).
Sodium salt form supports reliable system suitability and impurity profiling in compendial methods.
Retention times and RRT are method‑dependent; verify in‑house conditions.
Sodium Salt Solubility
Data to verify
Sodium salt directly dissolves in water and aqueous/organic mobile phases; free acid analog may require co‑solvent or alkaline pH.
Simplifies standard preparation and may reduce vial‑to‑vial variability in high‑throughput QC settings.
Confirm solubility in intended diluent at target concentration.

Stability-Indicating Assay Validation

Procured as a spiked reference standard to validate that an HPLC method can successfully detect, resolve, and quantify photodegradation products in Atorvastatin Calcium API under ICH Q1B photostability testing conditions [1].

Pharmacopeial (USP/EP) Compliance Testing

Deployed in routine QC batch release testing to ensure that levels of the Atorvastatin Epoxy Pyrrolooxazin 6-Hydroxy Analog remain strictly below the regulatory acceptance criteria (e.g., NMT 0.1% to 1.0% depending on the specific monograph limits) [2].

Root Cause Analysis for OOS Stability Results

Utilized in LC-MS/MS investigations to confirm whether an Out of Specification (OOS) result during a stability time-point was caused by improper light protection during manufacturing, leveraging its unique +32 Da mass shift [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA Impurity Profiling
Regioisomer‑confirmed reference standard
Peak identity vs 7‑hydroxy analog and other specified impurities
Photostability Forced‑Degradation
Sunlight‑driven specific degradation marker
Method selectivity and system suitability under ICH Q1B
HPLC‑UV Impurity Quantitation
Impurity‑specific response factor verification
Accurate quantitation at Ph. Eur. limits (0.15% for Imp. C/D)
Mass Spectral Library Development
Authentic sodium salt standard for MS/MS
Confident retrospective identification in unknown‑peak investigations

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